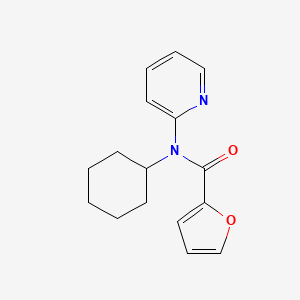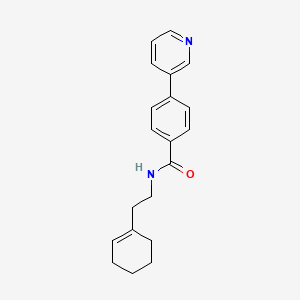
N-(2-cyclohex-1-en-1-ylethyl)-4-pyridin-3-ylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-cyclohex-1-en-1-ylethyl)-4-pyridin-3-ylbenzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and drug development. This compound is known for its unique structure and properties, which make it a promising candidate for developing new drugs and therapies.
Wirkmechanismus
The mechanism of action of N-(2-cyclohex-1-en-1-ylethyl)-4-pyridin-3-ylbenzamide is not fully understood. However, several studies have suggested that the compound exerts its effects by targeting specific molecular pathways involved in disease progression. For example, it has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 and phosphodiesterase-4, which are involved in inflammation and cancer progression. It also modulates the activity of several signaling pathways, including the MAPK/ERK and PI3K/Akt pathways, which are involved in cell growth and survival.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that the compound inhibits the activity of certain enzymes, such as cyclooxygenase-2 and phosphodiesterase-4, which are involved in inflammation and cancer progression. It also modulates the activity of several signaling pathways, including the MAPK/ERK and PI3K/Akt pathways, which are involved in cell growth and survival. In vivo studies have shown that this compound exhibits anti-inflammatory, anticancer, and neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-(2-cyclohex-1-en-1-ylethyl)-4-pyridin-3-ylbenzamide in lab experiments include its unique structure and properties, which make it a promising candidate for developing new drugs and therapies. The compound has been extensively studied for its activity against various diseases, including cancer, inflammation, and neurodegenerative disorders. However, there are some limitations to using this compound in lab experiments. For example, the synthesis of this compound requires specific conditions and reagents, which can be challenging to obtain. In addition, the mechanism of action of the compound is not fully understood, which makes it difficult to predict its effects in vivo.
Zukünftige Richtungen
There are several future directions for research on N-(2-cyclohex-1-en-1-ylethyl)-4-pyridin-3-ylbenzamide. One area of interest is the development of new drugs and therapies based on the compound's unique structure and properties. Several studies have reported its activity against various diseases, including cancer, inflammation, and neurodegenerative disorders, which makes it a promising candidate for drug development. Another area of interest is the elucidation of the compound's mechanism of action, which could provide insights into its therapeutic potential. Further studies are also needed to investigate the compound's pharmacokinetics and toxicity in vivo, which are important factors to consider in drug development.
Synthesemethoden
The synthesis of N-(2-cyclohex-1-en-1-ylethyl)-4-pyridin-3-ylbenzamide involves a series of chemical reactions that require specific conditions and reagents. The most common method for synthesizing this compound is through the reaction of 4-bromopyridine-3-carboxylic acid with cyclohexene in the presence of a palladium catalyst. The resulting product is then treated with N,N-diethylformamide and ammonium carbonate to obtain the final product. Other methods, such as the use of different catalysts and reagents, have also been reported in the literature.
Wissenschaftliche Forschungsanwendungen
N-(2-cyclohex-1-en-1-ylethyl)-4-pyridin-3-ylbenzamide has been extensively studied for its potential applications in medicinal chemistry and drug development. Several studies have reported its activity against various diseases, including cancer, inflammation, and neurodegenerative disorders. The compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It also exhibits anti-inflammatory activity by suppressing the production of pro-inflammatory cytokines. In addition, this compound has been reported to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Eigenschaften
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-4-pyridin-3-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O/c23-20(22-14-12-16-5-2-1-3-6-16)18-10-8-17(9-11-18)19-7-4-13-21-15-19/h4-5,7-11,13,15H,1-3,6,12,14H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCAZPTRRKHANCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)C2=CC=C(C=C2)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-(azepan-1-ylsulfonyl)phenyl]-2,4-difluorobenzenesulfonamide](/img/structure/B7543890.png)
![N-cyclooctyl-6,7-dihydro-5H-cyclopenta[d][1,2,4]triazolo[1,5-a]pyrimidin-8-amine](/img/structure/B7543894.png)
![2-({4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}methyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7543911.png)
![N-(2-methoxy-5-methylphenyl)-N'-{[2-(1,4-thiazinan-4-yl)-4-pyridyl]methyl}urea](/img/structure/B7543919.png)
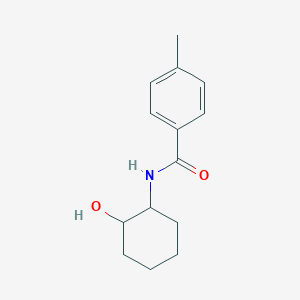
![2-{[4-(phenylsulfonyl)piperazin-1-yl]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7543926.png)
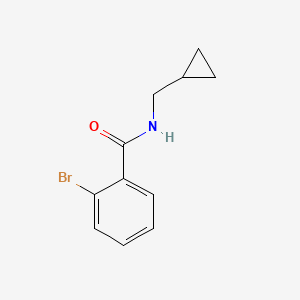
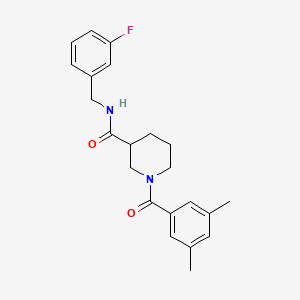
![1-(3-Fluoro-4-methylphenyl)-3-[(2-piperidin-1-ylpyridin-4-yl)methyl]urea](/img/structure/B7543947.png)
![N-(2,5-dimethylphenyl)-N'-{[2-(1,4-thiazinan-4-yl)-4-pyridyl]methyl}urea](/img/structure/B7543954.png)
![3-(2-chlorophenyl)-5-methyl-N-[4-(methylthio)benzyl]isoxazole-4-carboxamide](/img/structure/B7543980.png)
![2-[3-(3-chloro-4-fluorophenyl)-4-oxoquinazolin-2-yl]sulfanyl-N-(1,1-dioxothiolan-3-yl)acetamide](/img/structure/B7543985.png)
